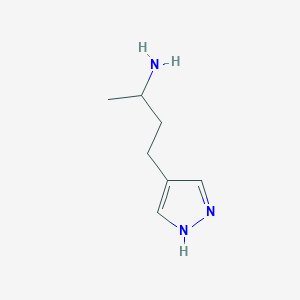
4-(1H-pyrazol-4-yl)butan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-Pyrazol-4-yl)butan-2-amine is a chemical compound with the molecular formula C7H13N3 It features a pyrazole ring attached to a butan-2-amine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-pyrazol-4-yl)butan-2-amine typically involves the reaction of pyrazole with a suitable butan-2-amine precursor. One common method is the Buchwald-Hartwig amination, where pyrazole derivatives are reacted with butan-2-amine in the presence of a palladium catalyst, such as Pd2(dba)3, and a ligand like xantphos .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(1H-Pyrazol-4-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or alkylating agents under basic conditions.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1H-Pyrazol-4-yl)butan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-(1H-pyrazol-4-yl)butan-2-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. For example, pyrazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation . The compound may bind to the active site of the enzyme, preventing its activity and thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
- 4-(1H-Pyrazol-1-yl)butan-2-amine
- 1-Methyl-1H-pyrazol-4-amine
- 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-amine
Comparison: 4-(1H-Pyrazol-4-yl)butan-2-amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of the butan-2-amine chain. This structure imparts distinct chemical properties and reactivity compared to other pyrazole derivatives. For instance, the position of the amine group can significantly influence the compound’s ability to participate in specific reactions or interact with biological targets .
Eigenschaften
Molekularformel |
C7H13N3 |
|---|---|
Molekulargewicht |
139.20 g/mol |
IUPAC-Name |
4-(1H-pyrazol-4-yl)butan-2-amine |
InChI |
InChI=1S/C7H13N3/c1-6(8)2-3-7-4-9-10-5-7/h4-6H,2-3,8H2,1H3,(H,9,10) |
InChI-Schlüssel |
PUBBQWAEJCZDLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=CNN=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


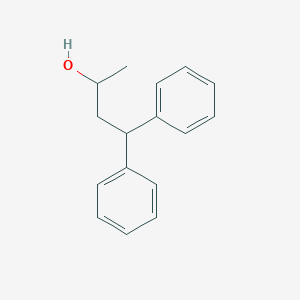

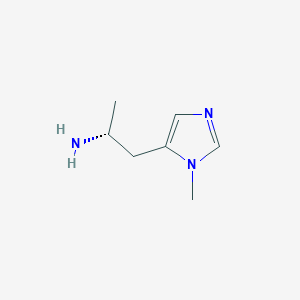
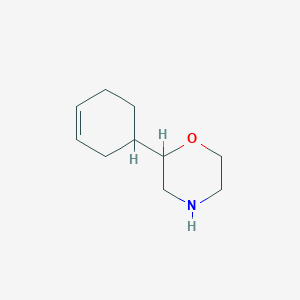


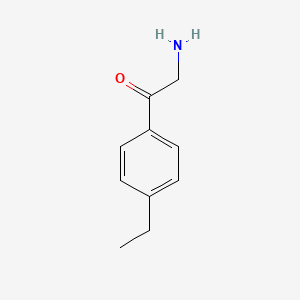
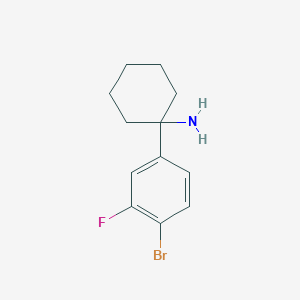
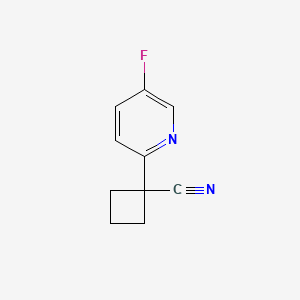
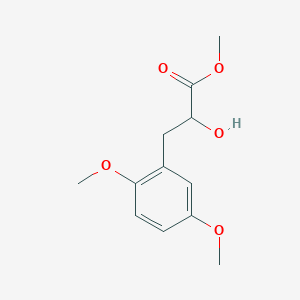
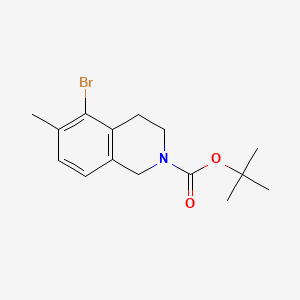

![3-Methyl-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1h-pyrrole-2,5-dione](/img/structure/B13578145.png)
![2-Amino-1-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol](/img/structure/B13578155.png)
